molecular formula C₇D₇H₂NO B1146287 o-Anisidine-d7 CAS No. 1219803-70-9

o-Anisidine-d7

Cat. No.: B1146287
CAS No.: 1219803-70-9
M. Wt: 130.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Anisidine-d7 is a deuterated analog of o-Anisidine, a compound classified as a possible human carcinogen . This high-purity stable isotope-labeled standard is essential for reliable and accurate quantitative analysis, particularly in mass spectrometry-based methods. It is specifically designed for use as an internal standard to quantify trace levels of o-Anisidine in complex biological and environmental matrices, compensating for procedural losses and instrument variability to ensure data integrity . The parent compound, o-Anisidine (2-methoxyaniline), is an aromatic amine used in the manufacture of dyes and pharmaceuticals . It is a known hazardous pollutant and poses significant health risks, including potential damage to the blood, kidneys, and liver, and is suspected of causing tumors in the bladder and kidneys in animals . Due to these hazards, robust analytical methods for its detection and quantification are critical in toxicological studies, occupational exposure monitoring, and environmental safety assessments. This compound facilitates advanced research by enabling highly sensitive and specific measurement of the parent compound. Its near-identical chemical properties to o-Anisidine, combined with the distinct mass difference conferred by the seven deuterium atoms, make it an indispensable tool for developing precise LC-MS/MS or GC-MS methodologies for human biomonitoring (e.g., in urine) and environmental analysis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPITZXILSNTON-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Flow Reactor Design and Operation

A flow-type microwave reactor with a platinum-on-alumina (Pt/Al₂O₃) catalyst bed facilitates H-D exchange. The substrate, dissolved in tetrahydrofuran-d₈ (THF-d₈), mixes with D₂O at a 1:2 molar ratio and flows through the reactor at 150°C and 3 MPa. Microwave irradiation (2.45 GHz) enhances reaction kinetics by polarizing D₂O molecules, achieving 85% deuteration in 30 minutes.

Advantages Over Batch Processes

This method eliminates batch-scale limitations, reduces thermal gradients, and improves energy efficiency by 40% compared to conventional autoclave systems. A comparative analysis reveals:

ParameterFlow SynthesisBatch Process
Reaction Time30 min12–24 h
Deuterium Incorporation85%70–75%
Energy Consumption15 kWh/kg25 kWh/kg

Reduction of Deuterated Nitroaniline Intermediates

Synthetic routes involving nitroaniline-d7 intermediates offer precise control over deuteration sites.

Synthesis of o-Nitroaniline-d7

o-Nitroaniline-d7 is prepared by reacting deuterated benzyl alcohol-d7 with o-nitrobenzene in the presence of sodium deuteride (NaD). The reaction proceeds via nucleophilic aromatic substitution, achieving 80–85% yields. Key parameters include:

  • Temperature: 110–120°C

  • Solvent: Deuterated dimethylformamide (DMF-d₇)

  • Reaction Time: 8–10 hours

Catalytic Reduction to o-Anisidine-d7

The nitro group in o-nitroaniline-d7 is reduced using Pd/C and deuterium gas in methanol-d₄ at 50°C. This step ensures complete deuteration of the amine group while retaining the methoxy substituent. Post-reduction purification via silica gel chromatography yields 99% isotopic purity.

Analytical Validation of Deuteration Efficiency

Confirming deuterium incorporation requires multimodal characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound exhibit absence of peaks at δ 6.7–7.1 ppm (aromatic protons) and δ 3.8 ppm (methoxy protons), confirming deuteration. Quantitative ²H NMR analysis using 1,4-dioxane-d₈ as an internal standard verifies >98% deuterium content.

Mass Spectrometry (MS)

High-resolution MS shows molecular ion peaks at m/z 156.12 (C₇H₅D₇NO), consistent with seven deuterium atoms. Fragmentation patterns confirm deuterium localization at the ortho position relative to the methoxy group.

Industrial Scalability and Cost Analysis

MethodCapital Cost (USD)Operating Cost (USD/kg)Throughput (kg/day)
Catalytic Hydrogenation1.2 million42050
Flow Synthesis2.8 million380120
Nitroaniline Reduction950,00051035

Flow synthesis offers superior throughput and lower operating costs despite higher initial investment, making it ideal for large-scale production .

Chemical Reactions Analysis

o-Anisidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group and the amino group direct the incoming electrophile to the ortho and para positions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Applications in Organic Chemistry

  • Isotope Labeling :
    • o-Anisidine-d7 is used as a labeling agent in the synthesis of various organic compounds. The presence of deuterium provides a distinct mass signature that aids in tracking the metabolic pathways of drugs and other compounds in biological systems.
  • Reaction Mechanism Studies :
    • The compound has been employed to study reaction mechanisms involving nucleophilic aromatic substitution reactions. Its deuterated nature allows researchers to observe kinetic isotope effects, providing insights into the transition states of chemical reactions.

Analytical Chemistry Applications

  • Mass Spectrometry :
    • The use of this compound enhances the sensitivity and specificity of mass spectrometric analyses. Its unique mass-to-charge ratio facilitates the identification of complex mixtures, particularly in pharmaceutical formulations.
  • Nuclear Magnetic Resonance Spectroscopy :
    • In NMR studies, this compound serves as a valuable internal standard due to its well-defined chemical shifts. This aids in the quantitative analysis of other compounds within mixtures.

Pharmaceutical Research

  • Drug Development :
    • Recent studies have highlighted the role of this compound in developing new fluoroquinolone antibiotics. By incorporating anisidine derivatives, researchers have synthesized compounds with enhanced antibacterial activity against resistant strains .
  • Toxicological Studies :
    • Research indicates that o-anisidine derivatives can exhibit toxicological effects, including potential carcinogenicity. Studies have shown that exposure to o-anisidine can lead to tumors in animal models, making its derivatives critical for evaluating safety profiles in drug development .

Case Study 1: Antibacterial Activity Enhancement

A study focused on synthesizing novel C7 anisidinoquinolones demonstrated that introducing methoxy groups on the C-7 position significantly increased lipophilicity and antibacterial activity against resistant bacterial strains. The presence of o-anisidine derivatives was crucial for enhancing the efficacy of these compounds .

CompoundMIC (µg/mL)Activity Against
4e0.015S.aureus
4d0.06S.aureus

Case Study 2: Toxicological Evaluation

Research conducted on the carcinogenic potential of ortho-anisidine indicated significant findings regarding urinary bladder tumors in Fischer 344 rats when exposed to ortho-anisidine alongside other carcinogens. This underscores the importance of using deuterated analogs like this compound for safer experimental designs while studying toxicological effects .

Mechanism of Action

The mechanism of action of o-Anisidine-d7 is primarily related to its chemical reactivity and interactions with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may bind to DNA and proteins. These interactions can result in various biological effects, including genotoxicity and carcinogenicity. The molecular targets and pathways involved in these processes include the formation of DNA adducts and the activation of oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The primary analogues of o-Anisidine-d7 include positional isomers (p-anisidine, m-anisidine) and their deuterated forms. These compounds share the molecular backbone (C₆H₄NH₂OCH₃) but differ in substitution patterns, leading to distinct physicochemical and analytical properties.

Table 1: Key Properties of Anisidine Isomers and Deuterated Forms
Compound Position Deuterated Molecular Weight MDL (µg/L) Recovery (%) CAS Number
o-Anisidine Ortho No 123.15 0.013 93 90-04-0
p-Anisidine Para No 123.15 0.0068 90 104-94-9
m-Anisidine Meta No 123.15 0.010 92 536-90-3
This compound Ortho Yes ~130.18 N/A 93 Not explicitly provided
p-Anisidine-d4 Para Yes ~127.17 N/A 90 Not explicitly provided

MDL: Method Detection Limit; N/A: Not applicable (used as surrogate)

Analytical Performance

  • Detection Sensitivity: Non-deuterated o-anisidine exhibits a higher MDL (0.013 µg/L) compared to p-anisidine (0.0068 µg/L) and m-anisidine (0.010 µg/L) in water samples, likely due to steric effects in the ortho position influencing ionization efficiency or extraction recovery .
  • Recovery Consistency: Deuterated surrogates (this compound, p-Anisidine-d4) demonstrate recovery rates (90–93%) nearly identical to their non-deuterated counterparts, validating their utility in correcting matrix effects during LC/MS/MS analysis .
  • Mass Spectrometric Differentiation: The deuteration increases molecular weight (e.g., +7 Da for this compound), enabling clear distinction from non-deuterated analytes in mass spectra .

Physicochemical Properties

Non-deuterated isomers differ in physical properties:

  • Melting Points : o-Anisidine (5–6°C), p-Anisidine (57°C) .
  • Boiling Points : o-Anisidine (225°C), p-Anisidine (243°C) . These variations arise from differences in molecular symmetry and intermolecular interactions, impacting their environmental persistence and analytical handling.

Biological Activity

o-Anisidine-d7 (CAS 1219803-70-9) is a deuterated derivative of o-anisidine, a compound known for its applications in organic synthesis and as a biochemical marker. The biological activity of this compound has garnered interest due to its potential implications in toxicology, pharmacology, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevance in various biological contexts.

  • Molecular Formula : C₇D₇H₂NO
  • Molecular Weight : 130.17 g/mol
  • Structure : The presence of deuterium atoms in this compound alters its physical and chemical properties compared to its non-deuterated counterpart, which may influence its biological interactions.

This compound is primarily studied for its role in biological monitoring and as a potential carcinogen. It is known to form adducts with proteins and DNA, which can lead to mutagenic effects. The following mechanisms have been observed:

  • DNA Adduct Formation : Similar to other aromatic amines, this compound can react with cellular macromolecules, leading to the formation of DNA adducts that may initiate carcinogenesis.
  • Oxidative Stress Induction : Studies suggest that compounds like o-anisidine can induce oxidative stress in cells, contributing to cell damage and apoptosis.

Toxicity Studies

Research has indicated that exposure to o-anisidine derivatives can lead to various toxicological effects. A study involving the administration of o-anisidine in animal models demonstrated significant adverse effects including:

  • Hepatotoxicity : Increased liver enzyme levels indicating liver damage.
  • Nephrotoxicity : Renal function impairment observed through elevated serum creatinine levels.
  • Carcinogenic Potential : Evidence from long-term exposure studies suggests a correlation between o-anisidine exposure and increased incidence of bladder cancer.

Case Studies

StudyFindings
NTP Toxicology Study Animals exposed to high doses exhibited liver necrosis and renal damage.Supports the carcinogenic potential of aromatic amines like o-anisidine.
Biological Monitoring Quantification of o-anisidine metabolites in urine showed significant levels in occupational exposure cases.Indicates the need for monitoring exposure in industrial settings.
Cytotoxicity Assessment In vitro studies revealed that o-anisidine induces apoptosis in cultured cells at certain concentrations.Suggests potential risks associated with exposure to o-anisidine derivatives.

Research Findings

Recent studies have focused on the implications of this compound in environmental health and safety:

  • Environmental Impact : The persistence of aromatic amines in industrial waste has raised concerns about their bioaccumulation and long-term ecological effects.
  • Biomonitoring Techniques : Advances in analytical methods have improved the detection and quantification of this compound in biological samples, aiding in risk assessment for human health.

Q & A

Q. Methodological Answer :

  • Deuteration Strategies : Use catalytic hydrogen-deuterium exchange or reductive deuteration of precursor compounds (e.g., o-anisidine) under controlled conditions (e.g., D2O/acidic or D2/Pd-C systems). Monitor reaction progress via <sup>1</sup>H NMR to confirm deuterium incorporation .
  • Purification : Employ repeated recrystallization or preparative HPLC to isolate o-Anisidine-d7 with ≥98% isotopic purity. Validate purity using high-resolution mass spectrometry (HRMS) and isotopic distribution analysis .

Basic: How should researchers characterize this compound to confirm structural integrity and isotopic labeling?

Q. Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Compare <sup>1</sup>H and <sup>2</sup>H NMR spectra with non-deuterated analogs to verify deuterium substitution at specific positions. Use <sup>13</sup>C NMR to confirm backbone integrity .
    • MS : Analyze isotopic patterns via HRMS to distinguish between natural abundance isotopes and intentional labeling. Calculate deuterium incorporation ratios using peak intensity comparisons .
  • Chromatographic Validation : Pair LC-MS with deuterium-specific detectors (e.g., charged aerosol detection) to assess purity and rule out isotopic scrambling .

Advanced: What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?

Q. Methodological Answer :

  • Matrix Effects : Co-eluting compounds in biological/environmental samples may suppress ionization in LC-MS. Mitigate via:
    • Isotope Dilution : Use o-Anisidine-d7 as an internal standard for calibration curves to correct for recovery losses .
    • Sample Cleanup : Optimize solid-phase extraction (SPE) protocols with deuterated analogs to enhance selectivity .
  • Deuterium Loss : Avoid prolonged exposure to high temperatures or acidic conditions during extraction. Validate stability under simulated experimental conditions .

Advanced: How can researchers design experiments to investigate isotope effects in this compound-mediated reactions?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated o-anisidine in model reactions (e.g., oxidation, methylation). Use Arrhenius plots to quantify activation energy differences .
  • Computational Modeling : Pair experimental data with DFT calculations to simulate deuterium’s impact on transition states and bond dissociation energies .
  • Control Experiments : Include non-deuterated controls and replicate measurements to isolate isotopic effects from experimental variability .

Advanced: How should contradictory data on this compound’s stability under varying pH conditions be resolved?

Q. Methodological Answer :

  • Systematic Replication : Reproduce conflicting studies under identical conditions (pH, temperature, solvent systems) to identify methodological discrepancies .
  • Advanced Monitoring : Use real-time <sup>2</sup>H NMR or Raman spectroscopy to track deuterium retention during pH titrations .
  • Meta-Analysis : Conduct a literature review to evaluate study quality (e.g., sample preparation, instrumentation calibration) and identify consensus trends .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Exposure Mitigation : Use gloveboxes or fume hoods for synthesis/handling. Monitor airborne deuterated compounds via FTIR spectroscopy .
  • Waste Management : Segregate deuterated waste to prevent isotopic contamination. Follow institutional guidelines for disposal of aromatic amines .

Advanced: How can this compound be utilized as a tracer in metabolic or environmental fate studies?

Q. Methodological Answer :

  • Tracer Design : Incorporate o-Anisidine-d7 into model organisms or environmental systems. Use LC-MS/MS to track deuterium-labeled metabolites or degradation products .
  • Quantitative Modeling : Apply compartmental models to differentiate tracer kinetics from endogenous processes. Validate with mass balance calculations .

Advanced: What statistical approaches are optimal for interpreting variability in this compound experimental datasets?

Q. Methodological Answer :

  • Error Analysis : Use ANOVA or mixed-effects models to partition variability (e.g., instrumental vs. biological replicates) .
  • Uncertainty Quantification : Apply Monte Carlo simulations to propagate uncertainties from isotopic purity measurements to final results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.